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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)-1,3-oxazole

Cat. No.: B094280

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one
nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, appearing in a wide array
of natural products and synthetic therapeutic agents.[1] Its prevalence is due to its unique
electronic properties, relative stability, and its ability to act as a versatile pharmacophore
capable of engaging in various non-covalent interactions with biological targets.[2] The
introduction of a 4-chlorophenyl substituent at the 5-position significantly modulates the
molecule's electronic and steric properties, often enhancing its pharmacological profile and
making 5-(4-Chlorophenyl)-1,3-oxazole a valuable building block in drug discovery.[3][4]

Core Chemical & Physical Properties

The fundamental properties of 5-(4-Chlorophenyl)-1,3-oxazole are summarized below. While
experimental data for some properties are not widely published, the provided information is
based on available supplier data and established chemical principles.
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Property Value Source
CAS Number 1008-94-2 [5]
Molecular Formula CoHsCINO [5]
Molecular Weight 179.60 g/mol [5]
Appearance Solid [5]
Purity >95% [5]
Predicted XLogP3 29 PubChem Prediction
Predicted Boiling Point 2955+ 25.0°C PubChem Prediction
Predicted Melting Point 85-90°C Prediction based on similar
structures
Poorly soluble in water, soluble
Predicted Solubility in organic solvents like DMSO,  Chemical Principles

DMF, and chlorinated solvents.

Synthesis of 5-(4-Chlorophenyl)-1,3-oxazole

The construction of the 5-substituted oxazole ring can be achieved through several reliable
methods. The Van Leusen oxazole synthesis is a particularly powerful and widely adopted
strategy due to its efficiency and use of readily available starting materials.[6][7]

Primary Synthetic Route: The Van Leusen Oxazole
Synthesis

This method involves the base-mediated [3+2] cycloaddition of an aldehyde with p-
toluenesulfonylmethyl isocyanide (TosMIC). The choice of 4-chlorobenzaldehyde as the starting
material is strategic; the electron-withdrawing nature of the chlorine atom can facilitate the
initial nucleophilic attack, often leading to good reaction yields.[6]
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Reactants & Reagents
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Caption: Workflow for the Van Leusen synthesis of 5-(4-chlorophenyl)-1,3-oxazole.

Experimental Protocol: Van Leusen Synthesis
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e Reagents: 4-chlorobenzaldehyde, p-toluenesulfonylmethyl isocyanide (TosMIC), potassium
carbonate (K2COs), and anhydrous methanol.

e Step 1: Reaction Setup: To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous
methanol, add TosMIC (1.05 eq).

o Step 2: Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution in
portions while stirring. The base is crucial for deprotonating the active methylene group of
TosMIC, initiating the reaction.[7]

o Step 3: Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin
Layer Chromatography (TLC). Microwave-assisted protocols can significantly reduce
reaction times.[8]

o Step 4: Work-up: Once the reaction is complete, cool the mixture to room temperature and
remove the methanol under reduced pressure. Add water to the residue and extract the
product with an organic solvent such as ethyl acetate (3x).

o Step 5: Purification: Combine the organic layers, wash with brine, dry over anhydrous
sodium sulfate (Na2S0Oa4), and concentrate in vacuo. Purify the crude product by flash column
chromatography on silica gel or by recrystallization to yield pure 5-(4-Chlorophenyl)-1,3-
oxazole.

Alternative Route: Robinson-Gabriel Synthesis

An alternative, classic approach is the Robinson-Gabriel synthesis, which involves the
cyclodehydration of a 2-acylamino-ketone using a strong dehydrating agent like sulfuric acid or
phosphorus oxychloride.[9][10] While effective, this method requires the prior synthesis of the
specific 2-acylamino-ketone precursor, making the Van Leusen approach often more direct for
this particular substitution pattern.[11]

Spectroscopic Characterization

The structural elucidation of 5-(4-Chlorophenyl)-1,3-oxazole relies on standard spectroscopic
techniques. The expected data are outlined below.
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Spectroscopy Expected Features

Oxazole Protons: Two singlets or narrow
doublets are expected for H2 and H4. H2 (~7.9-
8.1 ppm) is typically downfield due to the
adjacent electronegative N and O atoms. H4

1H NMR (~7.2-7.4 ppm) appears more upfield.[12]
Aromatic Protons: Two doublets in the aromatic
region (~7.4-7.8 ppm) corresponding to the
AA'BB' system of the 1,4-disubstituted phenyl

ring.

Oxazole Carbons: C2 (~150-152 ppm), C5
(~145-150 ppm, attached to aryl group), and C4
(~122-126 ppm). C2 is the most downfield.[12]
Aromatic Carbons: Four signals are expected
13C NMR _— ) .
for the chlorophenyl ring, including the ipso-
carbon attached to the oxazole, the carbon
bearing the chlorine, and the two symmetrical

CH carbons.

C=N Stretch: ~1580-1600 cm~1. C-O-C Stretch:
IR (cm™1) ~1050-1150 cm~1. Aromatic C-H Stretch:
~3050-3100 cm~t. C-ClI Stretch: ~700-850 cm~1.

Molecular lon (M*): A prominent peak at m/z
179, with an M+2 isotope peak at m/z 181
(approx. 1/3 intensity) characteristic of a single
Mass Spec (El) chlorine atom. Fragmentation: Key
fragmentation pathways include the loss of CO
(m/z 151) and subsequent loss of HCN, which
are characteristic fragmentation patterns for

oxazoles.[1]

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-(4-Chlorophenyl)-1,3-oxazole is dictated by the electron-deficient nature of
the oxazole ring and the electronic influence of its substituents.[12]
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Reaction Types
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Caption: Reactivity map of the 5-(4-chlorophenyl)-1,3-oxazole ring.

o Electrophilic Substitution: The oxazole ring itself is electron-deficient and thus generally
unreactive towards electrophilic aromatic substitution.[13] The 4-chlorophenyl group at C5 is
also electron-withdrawing, further deactivating the ring. If forced, substitution would likely
occur at the C4 position, which is the most electron-rich carbon on the ring, though yields are
expected to be low.[2][14]

» Nucleophilic Attack: The C2 position is the most electron-deficient carbon and is the primary
site for nucleophilic attack, especially if a good leaving group is present at this position.[13]
The unsubstituted C2 proton is the most acidic on the ring (pKa = 20) and can be removed
by strong bases like n-butyllithium to generate a nucleophile for further functionalization.[12]

» Cycloaddition Reactions: The oxazole ring can act as an azadiene in [4+2] Diels-Alder
reactions.[14] The electron-deficient nature of the ring, enhanced by the chlorophenyl group,
makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions with
electron-rich dienophiles. This reaction is a powerful tool for converting the oxazole core into
highly substituted pyridine derivatives.[13]
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Applications in Drug Development and Medicinal
Chemistry

The 5-(4-Chlorophenyl)-1,3-oxazole scaffold is of significant interest to drug development
professionals for several key reasons:

e Proven Pharmacophore: The broader class of oxazole derivatives exhibits a vast range of
biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral
properties.[11][15]

¢ Role of the Chlorophenyl Group: The 4-chlorophenyl moiety is a common feature in many
approved drugs. It often enhances binding affinity to target proteins through halogen bonding
and hydrophobic interactions, while also improving metabolic stability and pharmacokinetic
properties.[3][4]

» Synthetic Tractability: As demonstrated, the molecule can be synthesized efficiently, allowing
for the rapid generation of analogues for structure-activity relationship (SAR) studies. It
serves as a key intermediate for building more complex molecules.

Derivatives of chlorophenyl-substituted heterocycles have shown promise as inhibitors of
various biological targets, including kinases and microbial enzymes.[4][16] Therefore, 5-(4-
Chlorophenyl)-1,3-oxazole represents a high-value starting point for library synthesis and
lead optimization campaigns aimed at discovering novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
o 2. tandfonline.com [tandfonline.com]

o 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b094280?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8399259/
https://www.researchgate.net/publication/290456411_Synthesis_Characterization_and_Biological_Activity_of_Some_New_S-Substituted_Derivatives_of_5-2-Chlorophenyl-134-Oxadiazol-2-Thiol
https://discovery.dundee.ac.uk/ws/files/84300016/Synthesis_of_N_4_chlorophenyl_substituted_pyrano_2_3_c_pyrazoles_enabling_PKB_AKT2_inhibitory_and_in_vitro_anti_glioma_activity.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9683054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9683054/
https://www.researchgate.net/publication/282379242_Synthesis_of_N'-Substituted-2-5-4-Chlorophenyl-134-_oxadiazol-2-ylthioacetohydrazide_Derivatives_as_Suitable_Antibacterial_Agents
https://www.benchchem.com/product/b094280?utm_src=pdf-body
https://www.benchchem.com/product/b094280?utm_src=pdf-body
https://www.benchchem.com/product/b094280?utm_src=pdf-custom-synthesis
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fr-1980-06-0847
https://www.tandfonline.com/doi/full/10.1080/2314808X.2023.2171578
https://discovery.dundee.ac.uk/ws/files/84300016/Synthesis_of_N_4_chlorophenyl_substituted_pyrano_2_3_c_pyrazoles_enabling_PKB_AKT2_inhibitory_and_in_vitro_anti_glioma_activity.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBB/AKT2
inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nim.nih.gov]

e 5. 5-(4-Chlorophenyl)-1,3-oxazole | CymitQuimica [cymitquimica.com]

e 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole
Synthesis - PMC [pmc.ncbi.nim.nih.gov]

e 7. mdpi.com [mdpi.com]

e 8. pubs.acs.org [pubs.acs.org]

» 9. Robinson—Gabriel synthesis - Wikipedia [en.wikipedia.org]
e 10. synarchive.com [synarchive.com]

e 11. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New
4-[(4-Chlorophenyl)sulfonyl]lbenzoic Acid Derivatives - PMC [pmc.ncbi.nim.nih.gov]

e 12. benchchem.com [benchchem.com]

e 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline
[pharmaguideline.com]

e 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
e 15. researchgate.net [researchgate.net]
e 16. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Introduction: The Significance of the Oxazole Scaffold].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094280#5-4-chlorophenyl-1-3-oxazole-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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